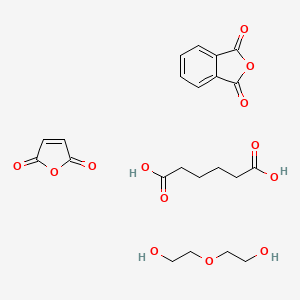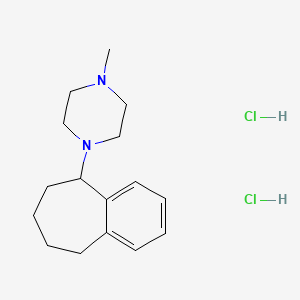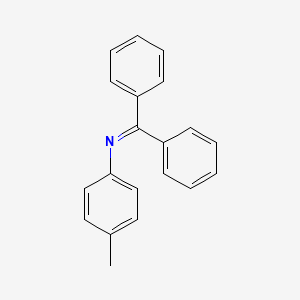![molecular formula C9H10O4 B14688489 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione CAS No. 24362-73-0](/img/structure/B14688489.png)
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is a unique compound that belongs to the class of propellanoid dilactones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione typically involves the reaction of cyclopentanone-2,2-diacetic acid with appropriate reagents to form the dilactone acylal. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the tricyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
化学反应分析
Types of Reactions
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,8-Dioxatricyclo[3.3.3.01,5]undecane-3,7-dione: Another propellanoid dilactone with similar structural features but different functional groups.
Tetrahydro-3a,6a-propanofuro-[3,2-b]furan-2,5-dione: A compound with a related tricyclic ring system but distinct chemical properties.
Uniqueness
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is unique due to its specific tricyclic ring system and the presence of two dioxane rings.
属性
CAS 编号 |
24362-73-0 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
3,7-dioxatricyclo[3.3.3.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C9H10O4/c10-6-8-2-1-3-9(8,5-12-4-8)7(11)13-6/h1-5H2 |
InChI 键 |
HOPSFJHQWVAGAO-UHFFFAOYSA-N |
规范 SMILES |
C1CC23COCC2(C1)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


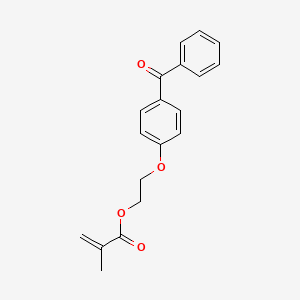
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

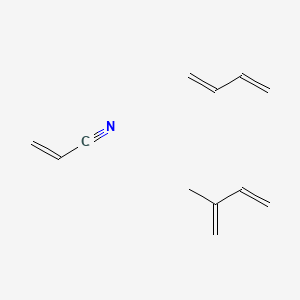
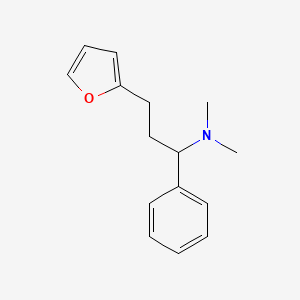
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
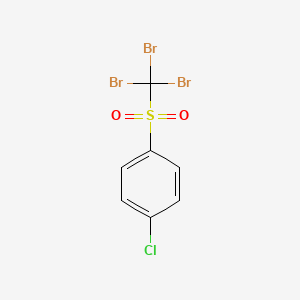

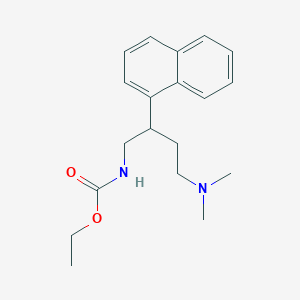
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
